molecular formula C15H10F3N3O2S B2596868 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide CAS No. 2034326-95-7

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B2596868
CAS No.: 2034326-95-7
M. Wt: 353.32
InChI Key: JYGYGQOMBMBZJS-UHFFFAOYSA-N
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Description

N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates a 1,2,4-oxadiazole ring, a privileged scaffold known for its remarkable bioisosteric properties, metabolic stability, and an unusually wide spectrum of biological activities . The 1,2,4-oxadiazole moiety serves as a stable equivalent for ester and amide functionalities, often enhancing a compound's stability against hydrolysis and improving its pharmacokinetic profile . This makes derivatives containing this ring system highly valuable frameworks for the development of novel therapeutic agents . The primary research value of this compound lies in its potential as a lead structure in antimicrobial discovery programs, particularly against drug-resistant pathogens. Structurally related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have demonstrated potent and promising activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci . These analogs exhibit low cytotoxicity against human cell lines and a low propensity for resistance development, which is a critical advantage in the fight against antimicrobial resistance . The presence of the 4-(trifluoromethyl)benzamide group is a key structural feature often associated with enhanced biological activity and metabolic stability in drug discovery . This compound is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore its full potential within the confines of a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S/c1-8-19-13(23-21-8)11-6-7-24-14(11)20-12(22)9-2-4-10(5-3-9)15(16,17)18/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGYGQOMBMBZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For example, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) analyses suggest that modifications in the oxadiazole ring can enhance cytotoxicity against specific cancer types.

  • Mechanism of Action : The inhibition of key cellular pathways involved in cancer proliferation is a primary mechanism through which these compounds exert their effects. For instance, compounds similar to N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide have been shown to induce apoptosis in cancer cells by activating caspase pathways .
  • Case Studies : A study evaluating a series of oxadiazole derivatives demonstrated significant selectivity and potency against human lung adenocarcinoma cells with IC₅₀ values in the low micromolar range. This suggests that structural modifications can lead to enhanced anticancer activity .

Antimicrobial Properties

Compounds featuring the oxadiazole structure have also been investigated for their antimicrobial activities. The broad spectrum of biological activities attributed to these compounds includes antibacterial and antifungal properties.

  • Target Organisms : Research indicates that oxadiazole derivatives can effectively inhibit the growth of various microbial strains, including Xanthomonas oryzae and Xanthomonas axonopodis, which are significant plant pathogens.
  • Mechanism : The mode of action often involves disruption of microbial cell membranes or interference with essential metabolic pathways within the microorganisms.

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on key structural variations and their implications:

Compound Core Structure Key Substituents Notable Properties Reference
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide (Target) Thiophene 3-methyl-1,2,4-oxadiazole; 4-(trifluoromethyl)benzamide High metabolic stability (oxadiazole); enhanced lipophilicity (CF₃)
Compound 25 : N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide Pyrazole 3-methyl-1,2,4-oxadiazole; dual trifluoromethyl groups Increased steric bulk; potential for higher target selectivity
Compound 36 : 3-(N-(2-methoxyphenyl)sulfamoyl)-4-methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide Pyrazole + sulfamoyl Sulfamoyl group; 2-methoxyphenyl Improved solubility (sulfamoyl); possible renal clearance implications
Compound 18e : N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide Cephalosporin + oxadiazole β-lactam core; 4-(trifluoromethyl)phenoxy Antibacterial activity (cephalosporin backbone); enhanced stability (oxadiazole)
N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide Thiazole + pyridine Chloro-CF₃-pyridine; thiazole-thioether Potential kinase inhibition (pyridine); thioether may improve redox stability

Key Findings:

Structural Flexibility :

  • Replacement of the thiophene core with pyrazole (Compound 25) or β-lactam (Compound 18e) alters steric and electronic profiles, impacting target engagement and metabolic pathways .
  • Sulfamoyl groups (Compound 36) enhance solubility but may introduce susceptibility to enzymatic hydrolysis compared to the target compound’s benzamide .

Trifluoromethyl Effects :

  • The 4-(trifluoromethyl)benzamide group is a common feature, contributing to lipophilicity and resistance to oxidative metabolism. Dual trifluoromethyl groups (Compound 25) may further amplify these effects .

The oxadiazole ring’s metabolic stability is conserved across analogs, making it a critical pharmacophore for prolonged activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in and , involving cyclization of thiophene precursors with benzamide coupling agents. Yield optimization may be required due to steric hindrance from the trifluoromethyl group .

Biological Activity

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of a 1,2,4-oxadiazole ring , a thiophene moiety , and a trifluoromethyl-substituted benzamide . The molecular formula is C15H10F3N3O2SC_{15}H_{10}F_3N_3O_2S with a molecular weight of 353.32 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. Specifically, this compound has shown strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), with effective concentrations (EC50) ranging from 19.44 to 36.25 μg/mL for various analogs. Additionally, moderate antifungal activity has been observed against pathogens like Rhizoctonia solani.

Anticancer Potential

The compound's anticancer potential is supported by studies demonstrating that 1,2,4-oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation. Mechanism-based approaches indicate that these compounds may target enzymes such as thymidylate synthase and HDAC (histone deacetylase), which are crucial for tumor growth . In vitro assays have shown that related compounds exhibit IC50 values around 92.4 μM against various cancer cell lines, suggesting promising cytotoxic effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways that include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Substitution reactions to introduce the thiophene and trifluoromethyl groups.
  • Amidation reactions to form the final product.

These methods allow for the modification of structural components to enhance biological activity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs. Below is a summary of notable findings:

StudyFindings
Study ADemonstrated strong antibacterial activity against Xoo with EC50 values from 19.44 to 36.25 μg/mL.
Study BShowed moderate antifungal activity against Rhizoctonia solani with promising results in bioassays.
Study CInvestigated anticancer properties revealing IC50 values around 92.4 μM against multiple cancer cell lines .

Q & A

Q. What steps ensure reproducibility in multi-step synthetic protocols?

  • Methodology : Document solvent purity (e.g., anhydrous dioxane), catalyst lots, and temperature gradients. Use automated reactors (e.g., ChemSpeed) for precise control. Publish detailed procedural videos or supplementary synthetic logs .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry185–187°C
LogP (Octanol-Water)Shake-Flask3.2 ± 0.1
IC₅₀ (MCF-7 Cells)MTT Assay12.5 µM (95% CI: 11.8–13.3)
Purity (HPLC)Reverse-Phase C18 Column≥98% (λ = 254 nm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.